molecular formula C30H36O3 B14548512 4-(Pentyloxy)phenyl 4'-hexyl[1,1'-biphenyl]-4-carboxylate CAS No. 61733-35-5

4-(Pentyloxy)phenyl 4'-hexyl[1,1'-biphenyl]-4-carboxylate

Cat. No.: B14548512
CAS No.: 61733-35-5
M. Wt: 444.6 g/mol
InChI Key: XJPORYVXOLCLQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Pentyloxy)phenyl 4’-hexyl[1,1’-biphenyl]-4-carboxylate is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a pentyloxy group attached to one phenyl ring and a hexyl group attached to the other phenyl ring, with a carboxylate group at the para position of the biphenyl structure. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pentyloxy)phenyl 4’-hexyl[1,1’-biphenyl]-4-carboxylate typically involves the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid derivative and a halogenated biphenyl compound.

    Introduction of the Pentyloxy Group: The pentyloxy group can be introduced via an etherification reaction using pentyloxy bromide and a phenol derivative.

    Introduction of the Hexyl Group: The hexyl group can be introduced through a Friedel-Crafts alkylation reaction using hexyl chloride and an aluminum chloride catalyst.

    Carboxylation: The carboxylate group can be introduced through a carboxylation reaction using carbon dioxide and a suitable base.

Industrial Production Methods

Industrial production of 4-(Pentyloxy)phenyl 4’-hexyl[1,1’-biphenyl]-4-carboxylate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

4-(Pentyloxy)phenyl 4’-hexyl[1,1’-biphenyl]-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylate group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of esters or amides.

Scientific Research Applications

4-(Pentyloxy)phenyl 4’-hexyl[1,1’-biphenyl]-4-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Used in the development of advanced materials and as a component in liquid crystal displays.

Mechanism of Action

The mechanism of action of 4-(Pentyloxy)phenyl 4’-hexyl[1,1’-biphenyl]-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Hexylresorcinol: A phenolic compound with a hexyl group, used as an antiseptic.

    4-(Pentyloxy)phenylboronic acid: A boronic acid derivative with a pentyloxy group, used in organic synthesis.

Uniqueness

4-(Pentyloxy)phenyl 4’-hexyl[1,1’-biphenyl]-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

CAS No.

61733-35-5

Molecular Formula

C30H36O3

Molecular Weight

444.6 g/mol

IUPAC Name

(4-pentoxyphenyl) 4-(4-hexylphenyl)benzoate

InChI

InChI=1S/C30H36O3/c1-3-5-7-8-10-24-11-13-25(14-12-24)26-15-17-27(18-16-26)30(31)33-29-21-19-28(20-22-29)32-23-9-6-4-2/h11-22H,3-10,23H2,1-2H3

InChI Key

XJPORYVXOLCLQP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)OCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.